molecular formula C21H23N5O4S B2951035 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 1775444-74-0

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide

Cat. No. B2951035
CAS RN: 1775444-74-0
M. Wt: 441.51
InChI Key: CLXZAHJDRWSQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Techniques Compounds with 1,3,4-oxadiazole and acetamide structures are synthesized through several chemical reactions, providing insight into potential methodologies that can be applied to our compound of interest. For instance, the synthesis of novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety involves complex reactions, demonstrating the compound's structural determination through NMR and other analytical techniques (Li Ying-jun, 2012). These methods offer a blueprint for characterizing similar complex molecules.

Antimicrobial and Antifungal Activities Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antifungal activities. For example, 2-Mercaptobenzimidazole derivatives and its activities show significant in vitro antibacterial and antifungal properties against a variety of microorganisms, suggesting similar potential applications for our compound (Poonam Devi et al., 2022). This research underscores the importance of such compounds in developing new antimicrobial agents.

Anticancer Potential The investigation into compounds with 1,3,4-oxadiazole structures extends to evaluating their anticancer capabilities. Specific derivatives have been assessed for their cytotoxic effects against cancer cell lines, offering a glimpse into how related molecules, including our compound, might be leveraged in cancer research (Dongyan Yang et al., 2017).

Enzyme Inhibition and Molecular Docking Studies Enzyme inhibition studies and molecular docking analyses represent critical research areas for these compounds. For example, certain 1,3,4-oxadiazole derivatives have shown promising results as enzyme inhibitors, supported by molecular docking and binding studies (N. Virk et al., 2023). These findings highlight the compound's potential in drug discovery, especially targeting specific enzymes.

Fluorescence and Spectral Studies The fluorescence and spectral characteristics of related compounds offer insights into their potential applications in material science and as fluorescent markers. The synthesis and characterization of novel fluorescent compounds derived from oxadiazole and pyrimidine structures demonstrate the versatility of these molecules in creating functional materials with specific optical properties (Yuh-Wen Ho & W. Yao, 2009).

properties

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-13-22-19(24-30-13)18-16-9-4-3-5-10-25(16)21(29)26(20(18)28)12-17(27)23-14-7-6-8-15(11-14)31-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXZAHJDRWSQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.